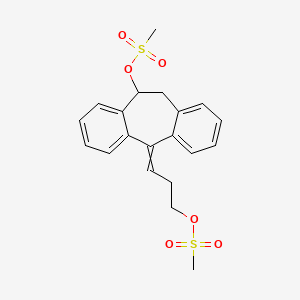
cis-3'-Desmethylamino-3',10-di(methanesulfonyl)hydroxy Nortriptyline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline is a chemical compound with a complex structure that includes multiple functional groups It is derived from Nortriptyline, a tricyclic antidepressant, and has been modified to include methanesulfonyl and hydroxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline typically involves multiple steps, starting from Nortriptyline. The key steps include:
Desmethylation: Removal of a methyl group from Nortriptyline.
Methanesulfonylation: Introduction of methanesulfonyl groups using methanesulfonyl chloride in the presence of a base such as triethylamine.
Hydroxylation: Introduction of a hydroxy group, often using oxidizing agents like hydrogen peroxide or osmium tetroxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde.
Reduction: The methanesulfonyl groups can be reduced to thiol groups.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of thiols.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline involves its interaction with various molecular targets. These may include:
Receptors: Binding to neurotransmitter receptors, potentially modulating their activity.
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Pathways: Modulation of signaling pathways, leading to changes in cellular function.
Comparison with Similar Compounds
Similar Compounds
Nortriptyline: The parent compound, used as an antidepressant.
Desmethyl Nortriptyline: A metabolite of Nortriptyline with similar pharmacological properties.
Methanesulfonyl Nortriptyline: A derivative with methanesulfonyl groups but lacking the hydroxy group.
Uniqueness
cis-3’-Desmethylamino-3’,10-di(methanesulfonyl)hydroxy Nortriptyline is unique due to the presence of both methanesulfonyl and hydroxy groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
1246834-08-1 |
|---|---|
Molecular Formula |
C20H22O6S2 |
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-(9-methylsulfonyloxy-2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propyl methanesulfonate |
InChI |
InChI=1S/C20H22O6S2/c1-27(21,22)25-13-7-12-17-16-9-4-3-8-15(16)14-20(26-28(2,23)24)19-11-6-5-10-18(17)19/h3-6,8-12,20H,7,13-14H2,1-2H3 |
InChI Key |
CASBIBCXQBTFCK-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)OCCC=C1C2=CC=CC=C2CC(C3=CC=CC=C31)OS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















